

A Comparative Spectroscopic Analysis of 7-Bromo-2-chloroquinoline and Its Derivatives

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Compound of Interest

Compound Name: 7-Bromo-2-chloroquinoline

Cat. No.: B1339914

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A detailed examination of the structural and electronic properties of **7-Bromo-2-chloroquinoline** and its analogues through NMR, IR, UV-Vis, and Mass Spectrometry, providing researchers with essential data for drug design and materials science.

7-Bromo-2-chloroquinoline serves as a crucial scaffold in the development of novel therapeutic agents and functional materials. Its unique substitution pattern influences its electronic properties and reactivity, making a thorough spectroscopic understanding essential for further derivatization and application. This guide provides a comparative analysis of the spectroscopic data for **7-Bromo-2-chloroquinoline** and a selection of its derivatives, offering valuable insights for researchers in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **7-Bromo-2-chloroquinoline** and several of its derivatives. These comparisons highlight the influence of various substituents on the spectral properties of the quinoline core.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-3	H-4	H-5	H-6	H-8	Other Signals	Solvent
7-Bromo-2-chloroquinoline	-	-	-	-	-	Data not available in search results	-
7-Bromo-4-chloroquinoline[1]	7.50 (d, J=4.8 Hz)	8.80 (d, J=4.8 Hz)	8.25 (d, J=9.0 Hz)	7.66 (dd, J=9.0, 2.1 Hz)	8.45 (d, J=2.1 Hz)	-	CDCl ₃
6-Bromo-2-chloro-3-(2,2-dibromovinyl)quinoline	8.36 (s)	-	7.87 (d, J=8.7 Hz)	-	8.02 (s)	7.63 (s, =CHBr ₂)	CDCl ₃
7-Bromo-2-chloro-3-methylquinoline[2]	-	-	-	-	-	Specific shifts not provided	-
7-Bromo-5-chloro-8-hydroxyquinoline	7.72 (m)	8.84 (m)	-	7.59 (m)	-	8.49 (m, H-6)	-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Other Signals	Solvent
7-Bromo-2-chloroquinoline	-	-	-	-	-	-	-	-	-	Data not available	-
6-Bromo-2-chloro-3-(2,2-dibromovinyl)quinoline	148.5	137.1	144.9	127.2	129.4	120.8	134.0	131.8	122.3	94.9 (=CB _{r2})	CDCl ₃
7-Bromo-5-chloro-8-hydroxyquinoline	-	-	-	-	-	-	-	-	-	Specific shifts not provided	-

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	C=N Stretch	C=C Stretch (Aromatic)	C-Cl Stretch	C-Br Stretch	Other Key Bands
7-Bromo-2-chloroquinoline	Data not available	Data not available	Data not available	Data not available	-
6-Bromo-2-chloro-3-(2,2-dibromovinyl)quinoline	-	-	-	-	3035 (Ar-H), 1074, 829

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments
7-Bromo-2-chloroquinoline[3]	C ₉ H ₅ BrClN	242.50	Data not available
7-Bromo-2-chloro-3-methylquinoline[2]	C ₁₀ H ₇ BrClN	256.52	Data not available
7-Bromo-2-chloro-3-ethylquinoline	C ₁₁ H ₉ BrClN	270.55	Data not available

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of quinoline derivatives is as follows[4]:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid quinoline derivative.

- Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- ^1H NMR Acquisition Parameters:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Typically 0-12 ppm.
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: Typically 0-200 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

- ATR-FTIR:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
- KBr Pellet Method:
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

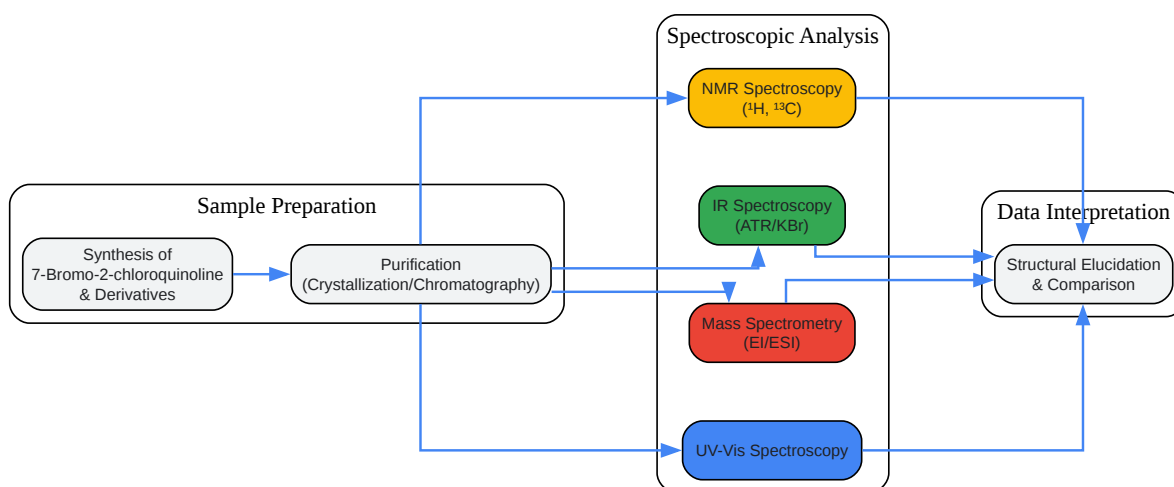
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the mass analysis of quinoline derivatives.

- Sample Introduction: Samples can be introduced directly via a solid probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization:
 - EI: Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.
 - ESI: Ideal for less volatile or thermally labile compounds, often analyzed from a solution.

- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and characteristic fragmentation patterns that can aid in structure elucidation.

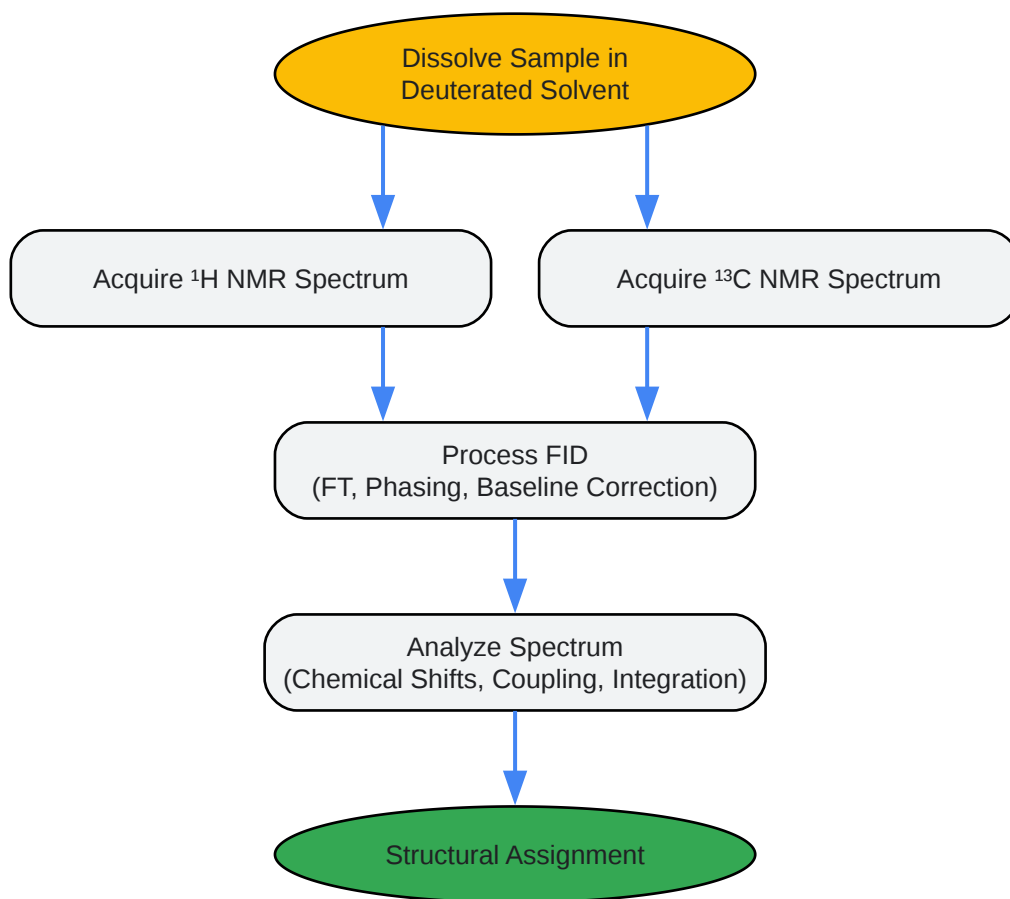
Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the spectroscopic analysis of **7-Bromo-2-chloroquinoline** and its derivatives.



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Caption: General workflow for the synthesis and spectroscopic characterization of **7-Bromo-2-chloroquinoline** derivatives.



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